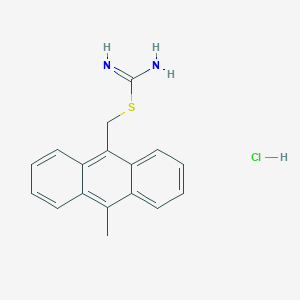

NSC 146109 HIDROCLORURO

Descripción general

Descripción

NSC 146109 (clorhidrato) es un activador de moléculas pequeñas de la proteína supresora tumoral p53. Es un derivado de pseudourea que se dirige a MDMX, un regulador negativo de p53, y promueve la apoptosis en las células cancerosas al activar p53 e inducir la expresión de genes proapoptóticos . Este compuesto ha mostrado potencial en la investigación del cáncer de mama debido a su capacidad para inducir la muerte celular en las células cancerosas .

Aplicaciones Científicas De Investigación

Anti-Glioma Activity

Recent studies have highlighted the compound's effectiveness against glioblastoma multiforme (GBM), a highly aggressive brain tumor. In vitro assays using U87 glioma cells have shown that analogs of (10-methylanthracen-9-yl)methyl carbamimidothioate exhibit significant cytotoxic effects, with some derivatives demonstrating IC50 values lower than 2 µM. Notably, certain analogs showed inhibition rates exceeding 90% at concentrations of 10 µM .

Table 1: Anti-Glioma Activity of Selected Analog Compounds

| Compound | IC50 (µM) | Inhibition Rate (%) at 10 µM |

|---|---|---|

| XI-011 | <2 | 91.8 |

| 13e | 0.53 | 93.3 |

| 14a | 1.63 | 88.6 |

| Doxorubicin (DOX) | 0.44 | 81.1 |

Broader Cancer Applications

Beyond glioblastoma, (10-methylanthracen-9-yl)methyl carbamimidothioate has shown potential against other cancer types, including cervical and breast cancers. In studies involving HeLa and MCF-7 cell lines, the compound exhibited comparable or superior anti-cancer activity relative to traditional chemotherapeutics like doxorubicin . The structural modifications of the anthracenyl skeleton have been explored to enhance potency and selectivity against various cancer cell lines.

Synthesis and Structural Variations

The synthesis of (10-methylanthracen-9-yl)methyl carbamimidothioate involves several steps, including the bromination of anthracene derivatives and subsequent reactions with thiourea compounds. Variations in substituents on the anthracene core have been systematically studied to optimize anti-cancer activity while minimizing toxicity to normal cells .

Table 2: Synthesis Overview

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Bromination of anthracene | Electrophilic substitution | 80 |

| Mannich reaction with paraformaldehyde/HCl | Condensation reaction | 60-62 |

| Final substitution with thiourea derivatives | Nucleophilic substitution | Varies |

Future Directions and Research Needs

Despite promising results, further research is necessary to fully elucidate the pharmacokinetics and long-term efficacy of (10-methylanthracen-9-yl)methyl carbamimidothioate in clinical settings. Future studies should focus on:

- In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.

- Combination therapies : Exploring synergistic effects with other chemotherapeutic agents.

- Mechanistic studies : Investigating the detailed molecular pathways affected by this compound.

Mecanismo De Acción

NSC 146109 (clorhidrato) ejerce sus efectos activando la proteína supresora tumoral p53. El mecanismo involucra los siguientes pasos :

Unión a MDMX: El compuesto se une a MDMX, inhibiendo su interacción con p53.

Activación de p53: Esta inhibición conduce a la estabilización y activación de p53.

Inducción de apoptosis: El p53 activado induce la expresión de genes proapoptóticos, lo que lleva a la apoptosis en las células cancerosas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de NSC 146109 (clorhidrato) implica la preparación del clorhidrato de (10-metilantracen-9-il)metil carbamimidotioato. La ruta sintética típicamente incluye los siguientes pasos :

Formación del éster carbamimidotioato: Esto implica la reacción de 10-metilantraceno con un cloruro de tiocarbamilo adecuado en condiciones controladas.

Formación del clorhidrato: El éster carbamimidotioato resultante se trata luego con ácido clorhídrico para formar la sal de clorhidrato.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para NSC 146109 (clorhidrato) no están ampliamente documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para garantizar una calidad y un rendimiento de producto consistentes.

Análisis De Reacciones Químicas

Tipos de reacciones

NSC 146109 (clorhidrato) experimenta principalmente los siguientes tipos de reacciones:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, que pueden tener diferentes actividades biológicas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos, lo que puede alterar su actividad.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Por lo general, se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos de NSC 146109 (clorhidrato).

Comparación Con Compuestos Similares

Compuestos similares

NSC 23766: Otro inhibidor de moléculas pequeñas que se dirige a la vía p53 pero tiene un mecanismo de acción diferente.

Nutlin-3: Un conocido inhibidor de MDM2 que también activa p53 pero a través de un sitio de unión diferente.

RITA (NSC 652287): Un compuesto que reactiva p53 al evitar su degradación.

Unicidad

NSC 146109 (clorhidrato) es único debido a su objetivo específico de MDMX y su capacidad para inducir apoptosis en las células cancerosas de mama. A diferencia de otros activadores de p53, ha demostrado selectividad para las células tumorales sobre las células normales, lo que lo convierte en un candidato prometedor para la investigación del cáncer .

Actividad Biológica

(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride, also known as NSC 146109, is a small-molecule compound recognized for its significant biological activity, particularly as an activator of the tumor suppressor protein p53. This compound has garnered attention in cancer research due to its ability to induce apoptosis in cancer cells by targeting the MDMX protein, a negative regulator of p53.

The primary mechanism through which NSC 146109 exerts its biological effects involves the inhibition of MDMX, leading to the activation of p53. This activation promotes the expression of pro-apoptotic genes, facilitating programmed cell death in tumor cells. The compound's interaction with MDMX is crucial, as it enhances the stability and activity of p53, which is often mutated or dysfunctional in cancer cells.

Properties

- Molecular Weight : 316.8 g/mol

- CAS Number : 59474-01-0

- Solubility : Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) .

Biological Activities

NSC 146109 has been studied for various biological activities, including:

Case Studies and Experimental Data

-

Antitumor Efficacy :

- In vitro studies have shown that NSC 146109 effectively induces apoptosis in HepG2 liver carcinoma cells and breast cancer cell lines. The mechanism involves caspase activation and upregulation of p53 target genes .

- A comparative study indicated that NSC 146109's cytotoxicity was superior to that of Adriamycin (IC50 = 4.50 ± 0.2 µM), highlighting its potential as a selective anticancer agent .

- Molecular Docking Studies :

- Comparative Analysis with Similar Compounds :

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (10-methylanthracen-9-yl)methyl carbamimidothioate hydrochloride |

| Molecular Formula | C17H16N2S.HCl |

| Molecular Weight | 316.8 g/mol |

| CAS Number | 59474-01-0 |

| Solubility | DMSO (100 mM), Ethanol (10 mM) |

| Biological Activity | Observations |

|---|---|

| Antitumor Activity | IC50 against HepG2: ~3.57 µM; more effective than Adriamycin |

| Antimicrobial Activity | Sensitive against Staphylococcus aureus and Candida albicans |

| Antioxidant Potential | Exhibits radical scavenging activity comparable to vitamin C |

Propiedades

IUPAC Name |

(10-methylanthracen-9-yl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S.ClH/c1-11-12-6-2-4-8-14(12)16(10-20-17(18)19)15-9-5-3-7-13(11)15;/h2-9H,10H2,1H3,(H3,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBMUYOXJUCEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59474-01-0 | |

| Record name | Pseudourea, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.